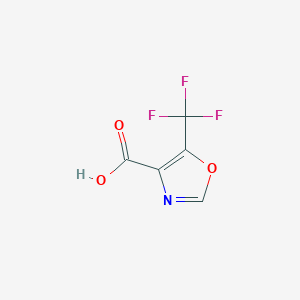

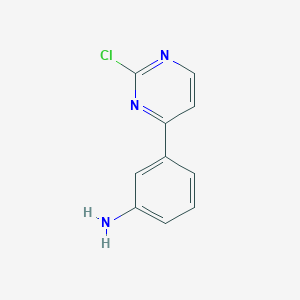

![molecular formula C7H10ClN5 B1457324 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride CAS No. 1384430-77-6](/img/structure/B1457324.png)

1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride

Übersicht

Beschreibung

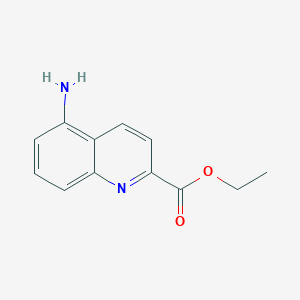

“1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1384430-77-6 . It has a molecular weight of 199.64 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a one-pot synthesis of substituted triazolo pyridines from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed . This method provides facile access to synthetic .Molecular Structure Analysis

The InChI code for the compound is 1S/C7H9N5.ClH/c1-5(8)6-10-11-7-9-3-2-4-12(6)7;/h2-5H,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 199.64 . More specific physical and chemical properties such as melting point, IR spectrum, and NMR data are not available for this specific compound, but similar compounds have been characterized .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Applications

Triazole and triazolopyrimidin hybrids demonstrate significant potential in combating bacterial infections, including resistant strains of Staphylococcus aureus. These compounds act as potent inhibitors of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, offering dual or multiple antibacterial mechanisms. Their clinical relevance is underscored by the use of triazole-cephalosporin and triazole-oxazolidinone hybrids in treating bacterial infections, highlighting their broad-spectrum antibacterial activity against diverse clinically significant organisms (Li & Zhang, 2021).

Agricultural and Pharmaceutical Raw Material

Amino-1,2,4-triazoles serve as a primary material in the fine organic synthesis industry, finding applications in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to the development of anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These derivatives play a significant role in agriculture for producing plant protection products, including insecticides and fungicides, and in medicine for manufacturing drugs with antimicrobial and cardiological effects (Nazarov et al., 2021).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including triazolopyrimidines, are essential for developing optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Besides their use in sensors, these compounds possess a wide range of biological and medicinal applications, demonstrating the versatility of triazole and triazolopyrimidin compounds in both applied sciences and biotechnology (Jindal & Kaur, 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives, especially 1,4-disubstituted variants, have emerged as efficient corrosion inhibitors for metals and alloys in aggressive media. Their synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions yields non-toxic, environmentally friendly products with high stability against hydrolysis. The inhibition efficiency of these compounds is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, showcasing their application in preserving metal surfaces from corrosion (Hrimla et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5.ClH/c1-5(8)6-10-11-7-9-3-2-4-12(6)7;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCVBSFUEBZVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C2N1C=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384430-77-6 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)

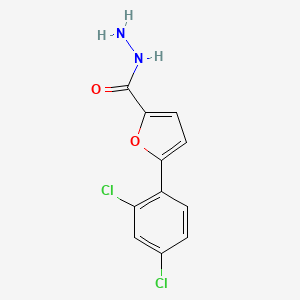

![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)

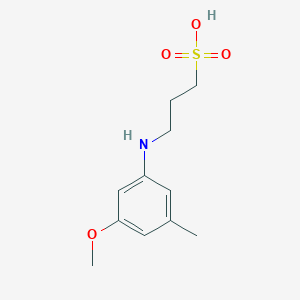

![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)

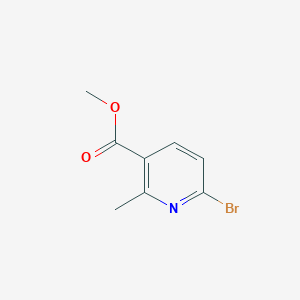

![2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1457257.png)